molecular formula C5H9N3O B2818237 (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1846687-41-9

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B2818237
CAS No.: 1846687-41-9
M. Wt: 127.147
InChI Key: VOIPOMBZIGUJIZ-BYPYZUCNSA-N
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Description

(1S)-1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS 1846687-41-9) is a chiral alcohol featuring a 1,2,3-triazole heterocycle, serving as a valuable synthetic intermediate in medicinal and agricultural chemistry research. Its molecular formula is C5H9N3O with a molecular weight of 127.14 g/mol . The 1,2,3-triazole core is a privileged pharmacophore known to engage in key dipole interactions and hydrogen bonding with biological targets, making it a versatile scaffold for developing bioactive molecules . This specific (S)-configured enantiomer is of particular interest for constructing stereospecific ligands and probes. Research into analogous 1,2,3-triazole derivatives has demonstrated significant potential for a range of biological activities, including serving as fungicides and bactericides . These compounds are frequently explored as glucosamine-6-phosphate synthase (GlmS) inhibitors, a mechanism relevant for developing new antifungal agents . The structure is amenable to further synthetic modification, including oxidation of the alcohol or nucleophilic substitution, enabling its incorporation into larger, more complex molecular architectures via robust click chemistry methodologies . This product is intended for research purposes and is strictly not for human or veterinary use.

Properties

IUPAC Name

(1S)-1-(3-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPOMBZIGUJIZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846687-41-9
Record name (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-1H-1,2,3-triazole.

    Addition Reaction: The triazole is then subjected to an addition reaction with an appropriate chiral epoxide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing batch reactors to control the reaction conditions precisely.

    Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone.

    Reduction: Formation of (1S)-1-(1-methyl-1,2-dihydro-1H-1,2,3-triazol-5-yl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Structural Overview

The compound has the following characteristics:

  • Molecular Formula : C5_5H9_9N3_3O
  • Molecular Weight : 127.14 g/mol
  • CAS Number : 1846687-41-9

The structure features a triazole ring, which is known for its biological activity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol may exhibit similar effects. The compound's ability to inhibit fungal growth is attributed to its interaction with fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Antimicrobial Properties

Studies have shown that triazole derivatives can possess significant antimicrobial activity. The incorporation of the (1-methyl-1H-1,2,3-triazol) moiety enhances the compound's ability to combat various bacterial strains. This property is particularly important in the development of new antibiotics amid rising antibiotic resistance.

Plant Growth Regulators

This compound has potential as a plant growth regulator. Its application can enhance plant resilience against environmental stressors and improve crop yield. Research indicates that triazole compounds can modulate plant hormone levels, leading to improved growth and development.

Pest Control

The compound's bioactivity suggests potential use in pest control formulations. Triazoles can affect the nervous systems of pests, providing a mechanism for controlling agricultural pests without harming beneficial insects.

Polymer Chemistry

In materials science, this compound can serve as a cross-linking agent in polymer synthesis. The presence of the triazole ring allows for enhanced thermal stability and mechanical properties in polymeric materials.

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds through hydrogen bonding can improve the durability and performance of coatings applied in various industries.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antifungal ActivityJournal of Medicinal Chemistry Demonstrated effective inhibition of fungal growth comparable to established treatments.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents Showed broad-spectrum activity against multiple bacterial strains.
Plant Growth RegulationAgricultural Sciences Journal Enhanced growth metrics observed in treated crops under stress conditions.
Pest ControlPest Management Science Significant reduction in pest populations with minimal impact on non-target species.
Polymer ChemistryPolymer Chemistry Journal Improved mechanical properties noted in polymers synthesized with triazole derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazole derivatives, focusing on substituents, functional groups, molecular properties, and synthesis/structure determination methods.

Structural and Physical Properties

Table 1: Key Properties of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups References
This compound (Target) C₅H₉N₃O ~127.14* 1-methyltriazole, (S)-alcohol Inferred
(1-methyl-1H-1,2,3-triazol-5-yl)methanol C₄H₇N₃O 113.12 1-methyltriazole, primary alcohol
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one C₁₀H₉N₃O 187.20 1-phenyltriazole, ketone
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime C₁₂H₁₂N₅O₃ 286.26 4-nitrophenyl, oxime, ketone
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride C₅H₁₁N₄·2HCl 223.13 1-methyltriazole, (R)-amine

*Calculated based on molecular formula.

Key Observations:
  • The (S)-alcohol group in the target compound introduces chirality, which may influence biological activity or crystallinity compared to achiral analogs like the ketone () or oxime ().
  • Functional Group Impact: Alcohol vs. Amine: The target’s hydroxyl group (polar, hydrogen-bond donor) contrasts with the amine in , which is protonatable and may enhance solubility in acidic environments. Ketone vs. Alcohol: The ketone in lacks hydrogen-bonding capability, reducing polarity compared to the target compound.
Structural Determination:
  • X-ray Crystallography : Programs like SHELXL () and WinGX/ORTEP () are widely used for refining crystal structures of triazole derivatives. For example, and confirmed structures via single-crystal X-ray diffraction .
  • Spectroscopy : NMR (¹H, ¹³C) is critical for verifying substituent positions and purity, as demonstrated for and .

Biological Activity

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its significance in pharmaceutical research.

The molecular formula of this compound is C5_5H9_9N3_3O, with a molecular weight of 113.14 g/mol. The compound features a triazole ring which is crucial for its biological activity.

Enzyme Inhibition

Research indicates that triazole derivatives can act as inhibitors for various enzymes. Specifically, this compound has shown potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme involved in numerous physiological processes including acid-base balance and respiration. Inhibition studies suggest that this compound may bind effectively to the active site of CA-II, thereby blocking its activity .

Antimicrobial Properties

Triazole compounds are widely recognized for their antimicrobial properties. Studies have reported that this compound exhibits significant activity against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies demonstrated that it could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). The IC50_{50} values obtained were higher than 100 µM, suggesting moderate activity; however, further optimization could enhance its efficacy .

Study on DprE1 Inhibition

A notable study investigated the inhibition of DprE1 (Decaprenylphosphoryl-beta-D-ribose 2'-oxidase), a target for tuberculosis treatment. Although this study focused on different triazole derivatives, it provides insights into the structural characteristics necessary for effective enzyme inhibition. Compounds similar to this compound showed promising inhibitory effects with IC50_{50} values ranging from 2.2 to 3.0 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, and how can regioselectivity be ensured?

  • Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Reacting a terminal alkyne with an azide precursor (e.g., 1-methyl-1H-1,2,3-triazole-5-azide) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form the triazole ring.
  • Post-functionalization to introduce the ethanol group, often via reduction of a ketone intermediate (e.g., using NaBH₄).
  • Regioselectivity in triazole formation is ensured by the CuAAC mechanism, which favors 1,4-disubstituted triazoles. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the stereochemistry (S-configuration) and substituent positions. The methyl group on the triazole and the chiral center in ethanol are diagnostic (e.g., δ ~2.5 ppm for triazole-CH₃, δ ~4.0 ppm for -OH).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (expected m/z ~168.09 [M+H]⁺).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration. Data collection at low temperature (e.g., 100 K) improves accuracy. WinGX/ORTEP can visualize anisotropic displacement parameters .

Q. How can the compound’s solubility and stability be assessed under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in solvents (DMSO, ethanol, water) via UV-Vis spectroscopy or gravimetric analysis. The methyl group enhances lipophilicity, but the hydroxyl group improves aqueous solubility at physiological pH.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., oxidation of -OH) can be identified using LC-MS .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data be resolved?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths/angles. Compare with X-ray data (e.g., C-N bond lengths in the triazole ring).
  • Use SHELXL’s TWIN and BASF commands to refine twinned crystals if discrepancies arise from lattice disorders. Cross-validate with solid-state NMR or Raman spectroscopy to confirm hydrogen-bonding networks .

Q. What strategies are recommended for studying the compound’s interactions with microbial enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., fungal CYP51) on a sensor chip. Measure binding affinity (KD) via real-time association/dissociation kinetics.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding. Pre-saturate the compound in DMSO (<1% v/v) to avoid solvent interference.
  • Molecular Dynamics Simulations : Use GROMACS to model triazole-enzyme interactions, focusing on H-bonding with active-site residues .

Q. How can enantiomeric purity be validated during asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures.
  • Optical Rotation : Measure [α]D²⁵ (expected positive rotation for S-configuration).
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and calculated VCD spectra .

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